REACTION_SMILES
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[C:11]([O:12][CH:15]1[CH2:16][C:17](=[O:19])[NH:18]1)(=[O:13])[CH3:14].[CH2:8]([Mg+:9])[CH3:10].[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[CH:6].[CH3:27][CH2:28][O:29][C:30](=[O:31])[CH3:32].[Cl-:20].[Cl-:7].[NH4+:21].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[C:6][CH:15]1[CH2:16][C:17](=[O:19])[NH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1CC(=O)N1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#C[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH4+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
|
product
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Smiles
|
C[Si](C)(C)C#CC1CC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |